Kuwanon U
CAS No.:
Cat. No.: VC16611842
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30O6 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1 |
| Standard InChI Key | CZVSHXUUSIQWSO-CECMFTGFSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C |
| Canonical SMILES | CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Classification
Kuwanon U () belongs to the 3-prenylated flavanone subclass within the flavonoid family. Its IUPAC name, , reflects its stereochemical complexity . The compound features a flavanone backbone substituted with a prenyl group (3,7-dimethylocta-2,6-dienyl) at the C-5 position of the phenyl ring, a methoxy group at C-4, and hydroxyl groups at C-2 and C-7 (Figure 1).
Table 1: Physical and Chemical Properties of Kuwanon U
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.50 g/mol |
| Exact Mass | 438.20423867 g/mol |
| Topological Polar SA | 96.20 Ų |
| XLogP | 6.10 |
| H-Bond Donors | 3 |
| H-Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
| CAS Number | 123702-95-4 |
The stereochemistry of Kuwanon U, particularly the -configuration at C-2, influences its biological activity. The prenyl side chain enhances lipophilicity (), facilitating membrane penetration .
Sources and Isolation
Natural Occurrence
Kuwanon U is predominantly isolated from the root bark and stem of Morus alba, a plant traditionally used in East Asian medicine. Prenylated flavonoids like Kuwanon U are secondary metabolites synthesized by the plant as defense compounds against pathogens .
Extraction and Synthesis
Pharmacological Activities
Cholinesterase Inhibition
Kuwanon U exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease (AD) pathophysiology. Key inhibitory parameters include:
Table 2: Cholinesterase Inhibition Parameters
| Enzyme | IC (μM) | (μM) |
|---|---|---|
| AChE | 19.69 | 6.48 |
| BChE | 10.11 | 9.59 |
These values suggest stronger activity against BChE, which is associated with late-stage AD pathology . The inhibition mechanism likely involves interactions with the enzyme’s peripheral anionic site, as seen in other prenylated flavonoids.
Pharmacokinetics and ADMET Profiling
Absorption and Distribution
ADMET predictions indicate high human intestinal absorption (97.14% probability) and moderate blood-brain barrier penetration (55% probability) . These properties support its potential as a central nervous system (CNS)-targeted therapeutic.
Metabolism and Excretion
Kuwanon U is a substrate and inhibitor of cytochrome P450 3A4 (CYP3A4), suggesting extensive hepatic metabolism . Its inhibition of OATP1B1 (88.15%) and OATP1B3 (91.92%) transporters may alter the pharmacokinetics of co-administered drugs .
Table 3: ADMET Properties of Kuwanon U
| Parameter | Value/Outcome |
|---|---|
| Human Oral Bioavailability | 61.43% (low probability) |
| Mitochondrial Localization | 76.92% probability |
| P-glycoprotein Inhibition | 71.83% probability |
| BSEP Inhibition | 87.79% probability |
Future Research Directions
-
In Vivo Efficacy Studies: Validate cholinesterase inhibition and cognitive benefits in animal AD models.
-
Structural Optimization: Modify the prenyl chain to improve solubility and oral bioavailability.
-
Mechanistic Studies: Elucidate interactions with AChE/BChE active sites using X-ray crystallography.
-
Toxicological Profiling: Assess long-term safety and organ-specific toxicity.
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